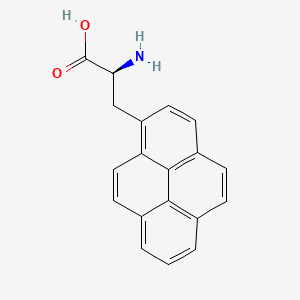

1-Pyrenylalanine

Description

Properties

IUPAC Name |

(2S)-2-amino-3-pyren-1-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2/c20-16(19(21)22)10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)18(13)17(11)12/h1-9,16H,10,20H2,(H,21,22)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMOPDBUZPBOPL-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87147-90-8 |

Source

|

| Record name | 1-Pyrenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087147908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Photophysical Properties of 1-Pyrenylalanine

Foreword: Unveiling the Luminescent Potential of a Unique Amino Acid

To the dedicated researchers, scientists, and professionals in drug development, this guide serves as a comprehensive exploration into the photophysical characteristics of 1-Pyrenylalanine (Pya). This synthetic amino acid, which incorporates the highly fluorescent pyrene moiety, has emerged as a powerful tool in biochemical and conformational studies.[1] Its unique spectroscopic properties, particularly its sensitivity to the local microenvironment, make it an invaluable probe for elucidating the intricacies of protein structure, dynamics, and interactions. This document provides a deep dive into the core photophysical principles governing Pya's behavior, detailed methodologies for its characterization, and insights into its practical applications.

Core Photophysical Characteristics of this compound

The photophysical behavior of this compound is fundamentally governed by the pyrene chromophore. Pyrene is well-known for its distinct absorption and emission spectra, long fluorescence lifetime, and the characteristic formation of an excited-state dimer known as an excimer. These properties are exquisitely sensitive to the surrounding environment, a feature that is central to Pya's utility as a molecular probe.

Absorption and Emission Spectra

This compound exhibits characteristic absorption in the ultraviolet region, primarily driven by the π → π* transitions within the pyrene ring.[2] The absorption spectrum typically shows structured bands. The fluorescence emission of Pya is characterized by a series of vibronic bands in the monomer emission spectrum. A notable feature is the Ham effect, where the relative intensities of these vibronic bands are sensitive to the polarity of the solvent.[3]

The following table summarizes the key photophysical parameters for this compound in various solvents. It is important to note that specific values can vary depending on the exact experimental conditions and the specific derivative of pyrenylalanine being studied.

| Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |

| Non-Polar (e.g., Cyclohexane) | ~345 | ~375, ~395 | High | Long (~100-400) |

| Polar Aprotic (e.g., Acetonitrile) | ~343 | ~373, ~393 | Moderate | Moderate (~50-150) |

| Polar Protic (e.g., Ethanol) | ~342 | ~372, ~392 | Lower | Shorter (~20-100) |

| Water | ~340 | ~370, ~390 | Low | Short (~10-50) |

Note: The data presented are representative values compiled from various sources. Exact values may differ based on experimental conditions.

Fluorescence Quantum Yield (Φ_f)

The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of this compound is highly dependent on its environment. In non-polar solvents, the quantum yield is generally high. However, in polar solvents, particularly protic ones like water, the quantum yield is significantly reduced due to increased non-radiative decay pathways.

Fluorescence Lifetime (τ_f)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. This compound is known for its relatively long fluorescence lifetime, which is a key advantage for its use as a probe, as it allows for the observation of dynamic molecular processes. Similar to the quantum yield, the fluorescence lifetime is sensitive to the solvent environment, generally being longer in non-polar solvents and shorter in polar solvents.

Environmental Sensitivity: The "Spectroscopic Ruler"

The remarkable sensitivity of this compound's fluorescence to its local environment is the cornerstone of its application as a molecular probe. This sensitivity manifests in several ways:

Polarity Sensing and the Py Scale

The ratio of the intensities of the first and third vibronic bands (I₁/I₃) in the pyrene monomer fluorescence spectrum is a well-established indicator of the polarity of the microenvironment. This "Py scale" allows for the quantitative assessment of the hydrophobicity of the probe's surroundings. In non-polar environments, the I₃ band is more intense, resulting in a low I₁/I₃ ratio. Conversely, in polar environments, the I₁ band intensity increases, leading to a higher I₁/I₃ ratio.[3] This property is invaluable for studying protein folding, membrane insertion, and other processes involving changes in local polarity.

Excimer Formation: A Probe for Proximity

A hallmark of pyrene and its derivatives is the formation of an excimer, an excited-state dimer that forms when an excited-state pyrene molecule interacts with a ground-state pyrene molecule. This excimer emits a broad, structureless band at a longer wavelength (typically around 480 nm) compared to the structured monomer emission. The formation of an excimer is a diffusion-controlled process and is therefore dependent on the concentration and viscosity of the medium.

Crucially, intramolecular excimer formation can occur when two pyrene moieties are brought into close proximity (within ~10 Å). This phenomenon makes this compound an excellent "spectroscopic ruler" for probing conformational changes in proteins and peptides. By strategically incorporating two Pya residues into a polypeptide chain, changes in the distance between these residues can be monitored by observing the ratio of excimer to monomer fluorescence intensity.

Experimental Methodologies: A Practical Guide

Accurate determination of the photophysical properties of this compound is essential for its effective use as a fluorescent probe. The following sections provide detailed, step-by-step protocols for measuring the fluorescence quantum yield and lifetime.

Measurement of Relative Fluorescence Quantum Yield

The relative method is a widely used and reliable approach for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[4]

Experimental Workflow for Relative Quantum Yield Measurement

Caption: Workflow for relative fluorescence quantum yield determination.

Step-by-Step Protocol:

-

Selection of a Standard: Choose a fluorescence standard with a known and well-documented quantum yield that absorbs and emits in a similar spectral region as this compound. Quinine sulfate in 0.1 M H₂SO₄ is a common standard for the UV-visible region.

-

Solvent and Concentration: Use the same spectroscopic-grade solvent for both the sample and the standard. Prepare a series of solutions of both the sample and the standard at different concentrations. The absorbance of the most concentrated solution should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.[4]

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

Determine the slope of the resulting linear plots for both the sample (Grad_sample) and the standard (Grad_standard).

-

Calculate the quantum yield of the sample (Φ_f_sample) using the following equation:

Φ_f_sample = Φ_f_standard * (Grad_sample / Grad_standard) * (n_sample² / n_standard²)

where Φ_f_standard is the quantum yield of the standard, and n_sample and n_standard are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).[5]

-

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range. It involves repeatedly exciting a sample with a pulsed light source and measuring the arrival times of the emitted single photons relative to the excitation pulse.[6][7][8]

Experimental Workflow for TCSPC Measurement

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Step-by-Step Protocol:

-

Instrument Setup:

-

Use a pulsed light source (e.g., a picosecond diode laser or a mode-locked laser) with a high repetition rate (MHz range) and a wavelength suitable for exciting this compound.

-

The sample is placed in a fluorometer, and the emitted fluorescence is collected, passed through a monochromator or filter to select the desired emission wavelength, and directed to a sensitive single-photon detector (e.g., a photomultiplier tube or a single-photon avalanche diode).

-

The timing signals from the laser and the detector are processed by TCSPC electronics, which typically include a time-to-amplitude converter (TAC) or a time-to-digital converter (TDC).[6][8]

-

-

Data Acquisition:

-

The sample is excited repeatedly by the laser pulses.

-

For each excitation pulse, the TCSPC electronics measure the time delay between the pulse and the detection of the first emitted photon.

-

This process is repeated thousands or millions of times to build up a histogram of photon arrival times, which represents the fluorescence decay profile.

-

-

Data Analysis:

-

The measured decay profile is a convolution of the true fluorescence decay and the instrument response function (IRF). The IRF is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox solution) in place of the sample.

-

The true fluorescence decay is extracted by deconvolution of the measured decay with the IRF.

-

The deconvoluted decay is then fitted to one or more exponential functions to determine the fluorescence lifetime(s) and their relative amplitudes. For a simple, single-exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I₀ * exp(-t/τ_f)

where I₀ is the initial intensity and τ_f is the fluorescence lifetime.

-

Applications in Drug Development and Scientific Research

The unique photophysical properties of this compound make it a versatile tool in various research areas, including:

-

Protein Folding and Conformational Changes: By incorporating Pya at specific sites in a protein, changes in the local environment during folding or upon ligand binding can be monitored through changes in its fluorescence spectrum, quantum yield, and lifetime.[9]

-

Protein-Protein and Protein-Lipid Interactions: The sensitivity of Pya to its environment and the ability to form excimers make it an excellent probe for studying the association of proteins with other molecules, including other proteins and lipid membranes.[3]

-

Drug Screening and Binding Assays: Changes in the fluorescence of a Pya-labeled protein upon binding of a small molecule can be used to screen for potential drug candidates and to determine binding affinities.

-

Membrane Studies: this compound can be incorporated into peptides that interact with biological membranes to probe the polarity and dynamics of the lipid bilayer.

Conclusion

This compound stands out as a highly valuable fluorescent amino acid due to its rich and environment-sensitive photophysical properties. Its long fluorescence lifetime, the polarity-dependent fine structure of its emission spectrum, and its capacity for excimer formation provide a multi-faceted toolkit for probing molecular-level details in complex biological systems. A thorough understanding of its photophysical characteristics and the methodologies for their accurate measurement, as outlined in this guide, is paramount for leveraging the full potential of this powerful fluorescent probe in advancing scientific discovery and drug development.

References

-

HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. Retrieved from [Link]

-

Szymańska, A., Wiczk, W., & Lankiewicz, L. (2001). Efficient Synthesis of Pyrenylalanine. Amino Acids, 21(3), 265–270. [Link]

-

Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). A Guide to Recording Fluorescence Quantum Yields. Analyst, 108, 1067-1071. [Link]

-

PicoQuant. (n.d.). Time-correlated single photon counting (TCSPC). Retrieved from [Link]

-

Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(8), 2634-2656. [Link]

-

Resch-Genger, U., Rurack, K., & Spieles, M. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15, 2634–2656. [Link]

-

Edinburgh Instruments. (2024, March 7). How to measure Fluorescence Lifetimes [Video]. YouTube. [Link]

-

Unknown. (n.d.). Time-resolved (Time correlated single photon counting-TCSPC) fluorescence. [Link]

-

ResearchGate. (n.d.). (a) Absorption and emission maxima of L1 in different solvents. [Link]

-

Pang, H. B., & Ye, F. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry, 85(5), 2919–2924. [Link]

-

Bains, G., Patel, A. B., & Narayanaswami, V. (2011). Pyrene: a probe to study protein conformation and conformational changes. Molecules (Basel, Switzerland), 16(9), 7909–7935. [Link]

-

Salmahaminati, & Roca-Sanjuán, D. (2024). The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. ACS omega, 9(33), 35356–35363. [Link]

-

ResearchGate. (n.d.). Absorption spectra of 1 and 6 in different solvents. [Link]

-

Prahl, S. (n.d.). Phenylalanine. Oregon Medical Laser Center. [Link]

-

Tucker, M. J., Oyola, R., & Gai, F. (2006). Photophysics of a fluorescent non-natural amino acid: p-cyanophenylalanine. Biopolymers, 83(6), 571–576. [Link]

-

Leroy, E., Lami, H., & Laustriat, G. (1979). Fluorescence lifetime and quantum yield of phenylalanine aqueous solutions: Temperature and concentration effects. Photochemistry and Photobiology, 30(3), 311-315. [Link]

-

Leroy, E., Lami, H., & Laustriat, G. (1979). Fluorescence lifetime and quantum yield of phenylalanine aqueous solutions. Temperature and concentration effects. Photochemistry and Photobiology, 30(3), 311-315. [Link]

-

Birks, J. B. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 80A(3), 389–399. [Link]

-

Tucker, M. J., Oyola, R., & Gai, F. (2006). A novel fluorescent probe for protein binding and folding studies: p-cyano-phenylalanine. Biopolymers, 83(6), 571–576. [Link]

-

Wiśniewski, Ł., Deperasińska, I., Staszewska, A., Stefanowicz, P., Berski, S., Lipkowski, P., Szewczuk, Z., & Szemik-Hojniak, A. (2010). Photophysical properties of dipeptides containing substituted 3-(quinoxalin-6-yl) alanine. Spectroscopic studies and theoretical calculations. The journal of physical chemistry. A, 114(35), 9405–9412. [Link]

-

Gómora, M. J., Viu, M., Miras-Portugal, M. T., & Doadrio, A. L. (2015). Optimal excitation and emission wavelengths to analyze amino acids and optimize neurotransmitters quantification using precolumn OPA-derivatization by HPLC. Amino acids, 47(5), 1031–1042. [Link]

-

ResearchGate. (n.d.). Naturally occurring fluorescent amino acids (top) L-phenylalanine...[Link]

-

Wiśniewski, Ł., Deperasińska, I., Staszewska, A., Stefanowicz, P., Berski, S., Lipkowski, P., Szewczuk, Z., & Szemik-Hojniak, A. (2010). Photophysical Properties of Dipeptides Containing Substituted 3-(Quinoxalin-6-yl) Alanine. Spectroscopic Studies and Theoretical Calculations. The Journal of Physical Chemistry A, 114(35), 9405-9412. [Link]

-

ResearchGate. (n.d.). a Absorption spectra of Phe and Tyr at different pH values. b.... [Link]

-

Salmahaminati, & Roca-Sanjuán, D. (2024). The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. ACS omega, 9(33), 35356–35363. [Link]

-

PubChem. (n.d.). 3-(1-Piperidinyl)alanine. [Link]

Sources

- 1. Efficient synthesis of pyrenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Making sure you're not a bot! [opus4.kobv.de]

- 6. horiba.com [horiba.com]

- 7. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 8. Fluorescence lifetime measurement | Hamamatsu Photonics [hamamatsu.com]

- 9. A novel fluorescent probe for protein binding and folding studies: p-cyano-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Purification of L-1-Pyrenylalanine

Introduction: The Significance of L-1-Pyrenylalanine in Modern Research

L-1-Pyrenylalanine is a fluorescent, non-canonical amino acid that has become an invaluable tool for researchers in biochemistry, molecular biology, and drug development. Its intrinsic fluorescence, stemming from the pyrene moiety, allows it to serve as a sensitive probe for investigating protein structure, dynamics, and interactions.[1] The unique spectroscopic properties of pyrene, such as a high quantum yield and a long excited-state half-life, make L-1-Pyrenylalanine particularly well-suited for advanced fluorescence spectroscopy techniques.[1] This guide provides an in-depth exploration of the chemical synthesis and subsequent purification of L-1-Pyrenylalanine, offering a robust framework for its preparation in a laboratory setting.

Chemical Synthesis of L-1-Pyrenylalanine: A Mechanistic Approach

The synthesis of L-1-Pyrenylalanine can be approached through various routes. While a common method involves a 5-step process, a more efficient, 3-step asymmetric synthesis has been developed, offering high enantioselectivity and good yields.[1] This guide will focus on a conceptually similar and widely understood approach: the asymmetric hydrogenation of a chiral piperazine-2,5-dione derivative.[2] This method is favored for its reliability and the high optical purity of the final product.

Synthesis Workflow

The synthesis of L-1-Pyrenylalanine can be conceptually broken down into three key stages: formation of the pyrenemethylidene piperazinedione intermediate, asymmetric hydrogenation to establish the L-enantiomer, and finally, hydrolysis to yield the desired amino acid.

Caption: A generalized workflow for the synthesis of L-1-Pyrenylalanine.

Detailed Experimental Protocol: Synthesis

Materials:

-

1-Acetyl-6-methyl-piperazine-2,5-dione

-

1-Pyrenecarboxaldehyde

-

Potassium tert-butoxide

-

Palladium on carbon (10%)

-

Hydrochloric acid (6M)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Methanol

Step 1: Synthesis of 1-Acetyl-3-pyrenemethylidene-6-methyl-piperazine-2,5-dione

-

In a round-bottom flask, dissolve 1-acetyl-6-methyl-piperazine-2,5-dione and 1-pyrenecarboxaldehyde in anhydrous DMF.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add potassium tert-butoxide to the solution while stirring. The addition of a strong base facilitates the condensation reaction.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethyl acetate to remove impurities.

-

Dry the product under vacuum to yield the desired intermediate.

Step 2: Asymmetric Hydrogenation

-

Suspend the 1-acetyl-3-pyrenemethylidene-6-methyl-piperazine-2,5-dione intermediate in methanol in a hydrogenation vessel.

-

Add 10% palladium on carbon as the catalyst.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi). The chiral environment of the starting material directs the hydrogenation to stereoselectively form the L-isomer.

-

Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the hydrogenated product.

Step 3: Hydrolysis to L-1-Pyrenylalanine

-

Add 6M hydrochloric acid to the hydrogenated product from the previous step.

-

Reflux the mixture for 6-8 hours. The acidic conditions hydrolyze the piperazinedione ring to yield the free amino acid.

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution with a suitable base (e.g., ammonium hydroxide) to a pH of approximately 7.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the crude L-1-Pyrenylalanine with cold water and dry under vacuum.

Purification of L-1-Pyrenylalanine: Achieving High Purity

The purification of the synthesized L-1-Pyrenylalanine is crucial to remove any unreacted starting materials, byproducts, and residual reagents. A multi-step purification strategy involving chromatographic techniques and recrystallization is typically employed.

Purification Workflow

The crude product is first subjected to column chromatography to separate the desired amino acid from other components. This is followed by recrystallization to obtain a highly pure, crystalline product.

Caption: A typical purification workflow for L-1-Pyrenylalanine.

Detailed Experimental Protocol: Purification

Materials:

-

Crude L-1-Pyrenylalanine

-

Silica gel for column chromatography

-

Dichloromethane (DCM)

-

Methanol

-

Deionized water

Step 1: Column Chromatography

-

Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., dichloromethane).

-

Dissolve the crude L-1-Pyrenylalanine in a minimal amount of the eluent.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of methanol in dichloromethane. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity. L-1-Pyrenylalanine, being a polar amino acid, will elute at higher methanol concentrations.

-

Collect fractions and monitor them by TLC to identify those containing the desired product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

Step 2: Recrystallization

-

Dissolve the partially purified L-1-Pyrenylalanine from the chromatography step in a minimal amount of hot methanol.[3]

-

Slowly add deionized water to the hot solution until it becomes slightly turbid. This creates a supersaturated solution from which the pure compound will crystallize upon cooling.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol/water mixture.

-

Dry the pure L-1-Pyrenylalanine crystals under vacuum.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using various analytical techniques.

| Analytical Technique | Purpose | Expected Outcome for L-1-Pyrenylalanine |

| ¹H NMR Spectroscopy | To confirm the chemical structure and identify protons in different chemical environments. | Characteristic peaks corresponding to the pyrene ring protons, the alpha- and beta-protons of the alanine backbone, and the amine and carboxylic acid protons.[4] |

| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | A molecular ion peak corresponding to the exact mass of L-1-Pyrenylalanine. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final product. | A single major peak indicating a high degree of purity.[5][6] |

| Chiral HPLC | To determine the enantiomeric excess of the L-isomer. | A single peak corresponding to the L-enantiomer, confirming the success of the asymmetric synthesis. |

| Fluorescence Spectroscopy | To confirm the characteristic fluorescence properties of the pyrene moiety. | Excitation and emission spectra consistent with the known values for pyrene derivatives. |

Conclusion

The synthesis and purification of L-1-Pyrenylalanine, while requiring careful execution, is an accessible process for a well-equipped chemistry laboratory. The methodologies outlined in this guide, from the asymmetric synthesis to the multi-step purification, provide a comprehensive framework for obtaining this valuable fluorescent amino acid in high purity. The ability to produce L-1-Pyrenylalanine in-house empowers researchers to explore a wide range of biological questions, from protein folding and dynamics to ligand-receptor interactions, thereby advancing our understanding of complex biological systems.

References

-

Garland, M. C., et al. (2000). A novel 3-step enantioselective synthesis of pyrenylalanine with subsequent incorporation into opioid, CCK, and melanotropin ligands. Journal of Peptide Research, 56(5), 315-325. [Link]

-

Gawlik, D., et al. (2001). Efficient Synthesis of Pyrenylalanine. Amino Acids, 21(3), 265-270. [Link]

-

Speight, L. C., et al. (2013). Efficient Synthesis and In Vivo Incorporation of Acridon-2-ylalanine, a Fluorescent Amino Acid for Lifetime and Förster Resonance Energy Transfer/Luminescence Resonance Energy Transfer Studies. Journal of the American Chemical Society, 135(51), 19091-19102. [Link]

-

Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow. [Link]

-

Wang, L., et al. (2011). Enantiospecific synthesis of genetically encodable fluorescent unnatural amino acid L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid. Bioorganic & Medicinal Chemistry Letters, 21(15), 4587-4590. [Link]

-

Wissner, R. F., et al. (2021). Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. RSC Advances, 11(38), 23635-23640. [Link]

-

van der Wielen, L. A. M., et al. (2000). Crystallization of L-Phenylalanine anhydrate for product recovery during fermentation. Biotechnology and Bioengineering, 70(2), 193-202. [Link]

- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons.

-

Contente, M. L., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis, 3. [Link]

-

Gotor-Fernández, V., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(10), 3043-3047. [Link]

- Various Authors. (1985). PURIFICATION OF L-PHENYLALANINE.

- CN104649922A. (2015). Recrystallization method of L-phenylalanine crude product.

- EP0556752A1. (1993). Method for purifying L-phenylalanine.

-

Gamati, S., & Luong, J. H. (1991). Production and purification of L-phenylalanine oxidase from Morganella morganii. Bioseparation, 2(3), 147-154. [Link]

-

Pop, R., et al. (2010). PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA. Clujul Medical, 83(4), 629-634. [Link]

-

Cao, X., et al. (2020). The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. Crystals, 10(2), 60. [Link]

-

Lewis, B. M., et al. (1996). Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids. Annals of Clinical Biochemistry, 33(1), 66-70. [Link]

-

Ghaffari, A., et al. (2008). Rapid one-step separation and purification of recombinant phenylalanine dehydrogenase in aqueous two-phase systems. Iranian Journal of Biotechnology, 6(2), 98-104. [Link]

-

Abraham, D. J., et al. (1984). Synthesis of pyridine derivatives of L-phenylalanine as antisickling reagents. Journal of Medicinal Chemistry, 27(8), 967-978. [Link]

-

Wang, Y., et al. (2021). Spatiotemporal control of l-phenylalanine crystallization in microemulsion: the role of water in mediating molecular self-assembly. IUCrJ, 8(Pt 3), 409-418. [Link]

-

Wuxi Jinghai Amino Acid Co., Ltd. (2024). The Role of L Phenylalanine in Protein Synthesis. [Link]

-

Atherton, N. D., & Green, A. (1988). HPLC measurement of phenylalanine in plasma. Clinical Chemistry, 34(11), 2241-2244. [Link]

-

Ebrahimi, S., et al. (2017). Preparation of a Selective L-Phenylalanine Imprinted Polymer Implicated in Patients with Phenylketonuria. Iranian Journal of Pharmaceutical Research, 16(1), 329-338. [Link]

-

Zhang, C., et al. (2014). Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium. Journal of Biological Chemistry, 289(9), 5296-5309. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). [Link]

-

Power, M. E. (2020). L-PHENYLALANINE ACTIVATES CLASS A ORPHAN G PROTEIN-COUPLED RECEPTORS. Mount Allison University. [Link]

-

Adler-Abramovich, L., et al. (2025). Unveiling the phenylalanine coaggregation mechanism for a deep understanding of phenylketonuria disease. Scientific Reports, 15, 12345. [Link]

-

Yamada, K., et al. (2008). A solid-state 17O NMR study of L -phenylalanine and L -valine hydrochlorides. Magnetic Resonance in Chemistry, 46(3), 226-234. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). L-Phenylalanine at BMRB. [Link]

-

Rosca, I., et al. (2012). The 1 H-NMR spectrum of N-(p-nitrobenzoyl)-L --phenylalanine (IV). ResearchGate. [Link]

-

Automated Topology Builder. (n.d.). L-(-)-Phenylalanine | C9H11NO2 | MD Topology | NMR | X-Ray. [Link]

Sources

- 1. A novel 3-step enantioselective synthesis of pyrenylalanine with subsequent incorporation into opioid, CCK, and melanotropin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient synthesis of pyrenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HPLC measurement of phenylalanine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Pyrenylalanine: Properties and Identification

This technical guide serves as a core reference for researchers, scientists, and drug development professionals working with 1-Pyrenylalanine. This fluorescent, non-canonical amino acid has garnered significant interest as a probe for elucidating protein structure and dynamics, protein-protein interactions, and cellular trafficking. Its unique photophysical properties, stemming from the pyrene moiety, allow for sensitive detection and characterization of biological processes. This document provides essential physicochemical data and a foundational understanding of this versatile research tool.

Core Physicochemical Identifiers

Accurate identification and characterization of research compounds are paramount for experimental reproducibility and data integrity. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 87147-90-8 | PubChem[1] |

| Molecular Formula | C₁₉H₁₅NO₂ | PubChem[1] |

| Molecular Weight | 289.3 g/mol | PubChem[1] |

| IUPAC Name | (2S)-2-amino-3-pyren-1-ylpropanoic acid | PubChem[1] |

The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification in literature and databases.[1] The molecular weight is a critical parameter for solution preparation and stoichiometric calculations in experimental protocols.[1]

Structural and Relational Overview

To visualize the relationship between the compound and its fundamental identifiers, the following diagram provides a clear, hierarchical representation. This ensures a logical flow from the common name to its specific chemical and numerical descriptors.

Caption: Hierarchical relationship of this compound to its key identifiers.

Future Directions and Applications

The utility of this compound extends into various domains of biochemical and biophysical research. Its environmentally sensitive fluorescence is a powerful tool for probing local changes in protein conformation and solvent accessibility. Future research will likely focus on its application in high-throughput screening, real-time imaging of cellular processes, and the development of novel biosensors. Subsequent sections of this guide will delve into detailed experimental protocols for the incorporation of this compound into peptides and proteins, as well as advanced fluorescence spectroscopy techniques for data acquisition and analysis.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Excitation and Emission Spectra of 1-Pyrenylalanine

Introduction

In the landscape of biophysical and biochemical research, the use of fluorescent probes has become an indispensable tool for elucidating the intricate structures and dynamics of biological macromolecules.[1] Among the arsenal of available fluorophores, the unnatural amino acid 1-Pyrenylalanine (Pya) stands out due to its unique photophysical properties.[2] Derived from the aromatic hydrocarbon pyrene, Pya offers a level of environmental sensitivity that allows researchers to probe protein conformation, folding, and interactions with remarkable precision.[1] This guide provides a comprehensive technical overview of the excitation and emission spectra of this compound, designed for researchers, scientists, and drug development professionals seeking to leverage its capabilities.

This compound is a highly fluorescent amino acid that can be incorporated into peptides and proteins, serving as an intrinsic fluorescent reporter.[2] Its utility stems from the pyrene moiety, which exhibits a characteristic fluorescence spectrum that is exquisitely sensitive to the polarity of its local microenvironment.[1] Furthermore, the pyrene group can form an excited-state dimer, known as an excimer, when two pyrene molecules are in close spatial proximity (approximately 10 Å). This excimer formation results in a distinct, red-shifted emission band, providing a powerful tool for monitoring protein oligomerization and conformational changes that bring pyrene-labeled residues into close contact.[1]

This document will delve into the core principles governing the excitation and emission spectra of this compound, explore the practical aspects of its application, and provide detailed experimental protocols for its characterization.

I. Fundamental Photophysical Properties of this compound

The fluorescence of this compound is governed by the electronic transitions within its pyrene chromophore. Understanding these transitions is crucial for interpreting its spectral data.

Excitation and Monomer Emission

The absorption and subsequent emission of light by this compound can be understood through the lens of a Jablonski diagram. Upon absorption of a photon, typically in the ultraviolet (UV) range, the pyrene moiety transitions from its electronic ground state (S₀) to an excited singlet state (S₁ or higher). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes. From this state, it can return to the ground state via the emission of a photon, a process known as fluorescence.

The excitation spectrum of this compound closely mirrors its absorption spectrum. The emission spectrum of the pyrene monomer is characterized by a series of well-resolved vibronic bands. The relative intensities of these bands are highly sensitive to the polarity of the surrounding solvent or microenvironment. This phenomenon, known as the "pyrene polarity index" or "Py value," is a key feature that makes Pya a valuable environmental probe.[1] In nonpolar environments, the fine structure of the emission spectrum is well-resolved, while in polar environments, the bands broaden and the intensity of the 0-0 transition increases relative to the other vibronic bands.

Excimer Formation and Emission

A hallmark of pyrene-containing compounds is their ability to form excimers. An excimer is an excited-state dimer that is only stable in the excited state. When two this compound residues are in close proximity, an excited monomer can interact with a ground-state monomer to form an excimer. This excimer then decays to the ground state, emitting a photon at a longer wavelength (typically around 480 nm) than the monomer emission.[3] This excimer emission is broad and unstructured.

The formation and dissociation of the 2-pyrenylalanine excimer has been shown to require a smaller activation energy than that of the this compound excimer in acetonitrile.[3] The ratio of the excimer to monomer fluorescence intensity (Iₑ/Iₘ) is a direct measure of the extent of interaction between the two pyrene moieties and is therefore a sensitive indicator of intermolecular or intramolecular distances.

Caption: Jablonski diagram illustrating the photophysical processes of this compound.

II. Experimental Considerations and Protocols

Accurate measurement and interpretation of this compound spectra require careful experimental design and execution.

Sample Preparation and Synthesis

The purity of this compound is paramount for obtaining reliable spectroscopic data. An efficient synthesis method involves the asymmetric hydrogenation of chiral 1-acetyl-3-pyrenemethylidene-6-methyl-piperazine-2,5-dione under mild conditions to yield N-tertbutoxycarbonyl-pyrenylalanine.[2] For protein studies, Pya is typically incorporated during solid-phase peptide synthesis. It is crucial to ensure that the labeling stoichiometry is well-controlled to avoid non-specific labeling, which can complicate spectral interpretation.[1]

Fluorescence Spectroscopy

Experimental Protocol: Steady-State Fluorescence Measurement

-

Instrumentation: Utilize a calibrated spectrofluorometer equipped with a high-intensity xenon lamp, excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube).

-

Sample Preparation:

-

Dissolve the this compound-containing sample (e.g., peptide or protein) in a suitable buffer. The choice of buffer is critical and should be inert with respect to the fluorescence properties of pyrene.

-

Ensure the absorbance of the sample at the excitation wavelength is below 0.1 to minimize inner filter effects.[4]

-

-

Excitation and Emission Wavelengths:

-

For monomer emission, excite the sample at a wavelength corresponding to a peak in the pyrene absorption spectrum, typically around 345 nm.

-

Record the emission spectrum from approximately 360 nm to 600 nm.

-

For excimer emission, the same excitation wavelength can be used. The emission will be observed as a broad band centered around 480 nm.

-

-

Data Acquisition:

-

Set the excitation and emission slit widths to achieve an appropriate balance between signal-to-noise ratio and spectral resolution. A spectral bandwidth of 4-5 nm is often suitable.[4]

-

Acquire the spectra at a controlled temperature, as fluorescence is a temperature-sensitive process.

-

-

Data Correction:

-

Subtract a buffer blank spectrum to correct for background fluorescence.

-

Correct the emission spectra for the wavelength-dependent sensitivity of the instrument.[4]

-

Caption: Workflow for measuring the fluorescence spectrum of this compound.

Data Analysis and Interpretation

The primary quantitative data extracted from the emission spectrum of this compound are the monomer and excimer fluorescence intensities.

| Parameter | Description | Typical Wavelength (nm) | Application |

| Monomer Emission | Structured emission from a single excited pyrene moiety. The ratio of the first and third vibronic peaks (I₁/I₃) is a sensitive measure of local polarity. | ~375, 385, 395 | Probing the microenvironment of the pyrene probe. |

| Excimer Emission | Broad, unstructured emission from an excited-state dimer of pyrene. | ~480 | Measuring intermolecular or intramolecular distances. |

The ratio of excimer to monomer intensity (Iₑ/Iₘ) provides a ratiometric readout of the proximity of two pyrene moieties. This is particularly useful in studying protein dimerization, folding, and conformational changes.

III. Applications in Research and Drug Development

The unique spectral properties of this compound have led to its widespread use in various fields of biological research.

Probing Protein Structure and Conformation

By strategically incorporating this compound into a protein, researchers can gain insights into its three-dimensional structure. The polarity-sensitive monomer emission can report on the local environment of the probe, indicating whether it is exposed to the aqueous solvent or buried within a hydrophobic core.[1] Changes in the emission spectrum upon ligand binding or protein-protein interaction can reveal conformational changes.[1]

Monitoring Protein-Protein and Protein-Lipid Interactions

The formation of an excimer between two this compound residues on different protein molecules is a clear indicator of their interaction. This has been successfully employed to study protein oligomerization and the assembly of protein complexes.[1] Similarly, the interaction of proteins with lipid membranes can be monitored by observing changes in the pyrene fluorescence, such as an increase in the monomer emission intensity or a shift in the emission maximum upon insertion into the hydrophobic lipid bilayer.[1]

Fluorescence Quenching Studies

The fluorescence of this compound can be quenched by various molecules, providing another avenue for studying molecular interactions. For example, the quenching of pyrene fluorescence by tryptophan can be used to measure distances within a protein through Förster Resonance Energy Transfer (FRET).

Conclusion

This compound is a powerful and versatile fluorescent probe with a rich set of spectroscopic properties. Its sensitivity to the local environment and its ability to form excimers make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its excitation and emission spectra, coupled with careful experimental design and data analysis, can unlock a wealth of information about the structure, dynamics, and interactions of biological macromolecules. As synthetic methodologies for incorporating unnatural amino acids into proteins continue to advance, the applications of this compound are poised to expand even further.

References

-

Szymańska, A., Wiczk, W., & Lankiewicz, L. (2001). Efficient Synthesis of Pyrenylalanine. Amino Acids, 21(3), 265-70. [Link]

-

Lopezarbeloa, F., Van der Auweraer, M., & Deschryver, F. C. (n.d.). Intermolecular excimer formation of n-acetyl-2-pyrenylalanine ethyl-ester. Lirias. [Link]

-

Gogonea, V., & Gursky, O. (2014). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. Methods in Molecular Biology, 1149, 119-138. [Link]

-

Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow. [Link]

-

Prahl, S. (2017). Phenylalanine. Oregon Medical Laser Center. [Link]

Sources

Solvatochromic effects on 1-Pyrenylalanine emission

An In-Depth Technical Guide to the Solvatochromic Effects on 1-Pyrenylalanine Emission

Introduction: The Language of Light and Solvent

In the intricate world of molecular biology and drug discovery, the ability to probe the local environment of proteins and other biomolecules is paramount. Fluorescent probes, acting as molecular spies, report on their surroundings through changes in their light-emitting properties. Among these, solvatochromic fluorophores are particularly powerful, as their emission color is exquisitely sensitive to the polarity of their immediate environment.[1][2][3] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the fluorophore, leading to shifts in absorption or emission spectra.[4][5][6]

This guide focuses on L-3-(1-pyrenyl)alanine (Pya), a non-canonical fluorescent amino acid that combines the unique photophysical properties of the pyrene moiety with the site-specific incorporation capabilities of an amino acid.[7][8] Pya serves as an exceptional intrinsic probe for investigating protein structure, dynamics, and interactions. Its emission characteristics are not governed by a single solvatochromic mechanism but by two distinct and complementary phenomena: the shift in the overall emission envelope (a classic solvatochromic effect) and the change in the vibronic fine structure of the monomer emission (the Ham effect). Understanding and quantifying these effects provides a high-resolution window into the micropolarity of specific sites within a protein, a critical factor in drug binding and protein function.

PART 1: The Unique Photophysics of the Pyrene Chromophore

The utility of this compound stems directly from the remarkable photophysical behavior of its pyrene side chain. Unlike many fluorophores, pyrene possesses several key attributes that make it an ideal environmental sensor.

The Forbidden Transition and Long Excited-State Lifetime

The lowest energy electronic transition (S₀ → S₁) of the pyrene molecule is symmetry-forbidden.[9] This "forbidden" nature results in a very low molar absorption coefficient for this band but, more importantly, leads to a remarkably long intrinsic fluorescence lifetime (hundreds of nanoseconds in deoxygenated non-polar solvents). This extended lifetime provides a greater opportunity for the excited-state pyrene molecule to interact with and be influenced by its solvent environment before returning to the ground state.

The Ham Effect: A Built-in Polarity Scale

The fluorescence emission spectrum of pyrene monomer in non-polar solvents displays a characteristic and well-resolved vibronic fine structure, with five distinct peaks (labeled I₁ to I₅). The relative intensities of these peaks are highly sensitive to solvent polarity.[9] Specifically, the intensity of the symmetry-forbidden I₁ band (the 0-0 transition) increases significantly relative to the symmetry-allowed I₃ band as the solvent polarity increases.

The ratio of the intensities of the first and third vibronic peaks (I₁/I₃) serves as a reliable, internal ratiometric measure of the micropolarity of the probe's environment.[9] This "Ham effect" is a powerful tool because it is independent of the probe concentration and excitation intensity, providing a robust readout of local polarity. In a non-polar, hydrophobic environment like the core of a protein, the I₁/I₃ ratio is low (~0.6 in cyclohexane), whereas in a polar, aqueous environment, the ratio is high (~1.8 in acetonitrile).[9]

PART 2: Quantifying Solvatochromism with the Lippert-Mataga Relationship

Beyond the Ham effect, Pya also exhibits a classic positive solvatochromism, where the entire emission spectrum shifts to longer wavelengths (a red-shift) as solvent polarity increases.[4][6] This occurs because the excited state of the Pya molecule is more polar than its ground state. In polar solvents, the surrounding solvent dipoles reorient to stabilize the more polar excited state, lowering its energy and thus red-shifting the emitted fluorescence.[10]

This relationship can be quantified using the Lippert-Mataga equation, which correlates the Stokes shift (the difference in energy between the absorption and emission maxima) with the polarity of the solvent.[11][12][13]

The Lippert-Mataga equation is given by:

νabs - νem = (2Δμ² / hca³) * Δf + constant

Where:

-

νabs and νem are the wavenumbers of the absorption and emission maxima.

-

Δμ is the change in the dipole moment between the excited and ground states.

-

h is Planck's constant, c is the speed of light, and a is the Onsager cavity radius of the fluorophore.

-

Δf is the solvent polarity function, calculated from the solvent's dielectric constant (ε) and refractive index (n): Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)]

A plot of the Stokes shift (νabs - νem) versus the solvent polarity function (Δf) for a series of solvents yields a straight line. The slope of this line is proportional to the square of the change in dipole moment (Δμ²), providing a quantitative measure of the fluorophore's sensitivity to its environment.[10]

PART 3: Experimental Workflow for Characterizing Pya Solvatochromism

A rigorous and self-validating protocol is essential for accurately characterizing the solvatochromic behavior of this compound. The causality behind each step is critical for generating reliable and interpretable data.

Diagram of the Experimental Workflow

Caption: Experimental workflow for analyzing Pya solvatochromism.

Detailed Experimental Protocol

Objective: To measure the absorption and fluorescence emission spectra of this compound in a series of solvents with varying polarities to determine its solvatochromic properties.

Materials:

-

N-acetyl-L-3-(1-pyrenyl)alanine (or similar protected Pya derivative)

-

Spectroscopic grade solvents (e.g., Cyclohexane, Toluene, Dichloromethane, Acetone, Acetonitrile, Methanol, Water)

-

High-purity DMSO for stock solution

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

Methodology:

-

Stock Solution Preparation:

-

Prepare a 1.0 mM stock solution of N-acetyl-Pya in high-purity DMSO. Causality: DMSO is an excellent solvent for Pya and is miscible with most other organic solvents, facilitating sample preparation.

-

-

Working Sample Preparation:

-

For each solvent to be tested, prepare a working sample by diluting the Pya stock solution to a final concentration of approximately 1-5 µM.

-

The final absorbance of the sample at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects, which can distort emission spectra.[14] Causality: This ensures a linear relationship between fluorescence intensity and concentration and prevents self-absorption.

-

-

Absorbance Measurement:

-

Record the UV-Vis absorption spectrum for each sample from ~250 nm to 400 nm.

-

Determine the wavelength of maximum absorbance (λabs_max) for the S₀ → S₁ transition, which is the lowest energy band (typically around 345 nm).

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer to λabs_max determined in the previous step.

-

Set the excitation and emission slit widths to appropriate values (e.g., 2-5 nm) to balance signal intensity with spectral resolution.

-

Record the emission spectrum from ~360 nm to 550 nm.

-

For each spectrum, identify the wavelength of maximum emission (λem_max) and the intensities of the first (I₁) and third (I₃) vibronic peaks (typically around 375-380 nm and 385-390 nm, respectively).

-

-

Data Analysis:

-

Stokes Shift: For each solvent, convert λabs_max and λem_max from nanometers to wavenumbers (cm⁻¹) using the formula: ν (cm⁻¹) = 10⁷ / λ (nm). Calculate the Stokes shift (Δν = νabs - νem).

-

Ham Effect Ratio: Calculate the I₁/I₃ ratio from the emission spectrum for each solvent.

-

Lippert-Mataga Plot: Look up the dielectric constant (ε) and refractive index (n) for each solvent used. Calculate the solvent polarity function (Δf). Plot the calculated Stokes shift (Δν) against Δf. Perform a linear regression to determine the slope.

-

Ham Plot: Plot the I₁/I₃ ratio against a known solvent polarity scale, such as Reichardt's ET(30) scale, to visualize the correlation.[15][16][17]

-

PART 4: Data Interpretation & Applications

The data generated from these experiments provide a detailed picture of how Pya responds to its environment.

Representative Data

The following table summarizes typical photophysical data for a Pya derivative in various solvents.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Δf | λem_max (nm) | Stokes Shift (cm⁻¹) | I₁/I₃ Ratio | ET(30) (kcal/mol) |

| Cyclohexane | 2.02 | 1.427 | 0.000 | 376 | 2650 | 0.62 | 31.2 |

| Toluene | 2.38 | 1.497 | 0.014 | 377 | 2710 | 0.75 | 33.9 |

| Dichloromethane | 8.93 | 1.424 | 0.218 | 384 | 3200 | 1.25 | 40.7 |

| Acetone | 20.7 | 1.359 | 0.284 | 388 | 3450 | 1.48 | 42.2 |

| Acetonitrile | 37.5 | 1.344 | 0.305 | 392 | 3680 | 1.75 | 45.6 |

| Methanol | 32.7 | 1.329 | 0.309 | 398 | 4010 | 1.65 | 55.4 |

(Note: Data are representative and may vary based on the specific Pya derivative and experimental conditions.)

Visualizing the Pya Response

Caption: Relationship between Pya's environment and its emission.

Applications in Research and Drug Development

The sensitivity of Pya's emission makes it a versatile tool for probing biomolecular systems.

-

Mapping Protein Binding Sites: By incorporating Pya at or near a ligand-binding site, the change in fluorescence upon ligand binding can report on the polarity of the binding pocket. A blue-shift and decrease in the I₁/I₃ ratio would indicate that the binding event displaces water molecules, creating a more hydrophobic microenvironment.

-

Monitoring Protein Conformational Changes: Pya can be placed at a site that is expected to change its solvent exposure during a conformational change (e.g., protein folding/unfolding, allosteric regulation). The resulting spectral shifts provide real-time information on these dynamic processes.

-

Studying Protein-Membrane Interactions: When incorporated into a membrane protein or a peptide that inserts into a lipid bilayer, Pya can report on its depth of insertion. A Pya residue in the hydrophobic core of the membrane will exhibit non-polar characteristics, while one near the polar headgroup region will show a more polar-sensitive emission.[1][18]

-

Screening for Drug Candidates: Changes in Pya fluorescence can be used in high-throughput screening assays to identify compounds that bind to a target protein and alter the local environment of the probe.

Conclusion

This compound is a uniquely powerful fluorescent probe that offers a multi-faceted view of its local molecular environment. By combining the analysis of the Ham effect (I₁/I₃ ratio) with the quantification of the overall solvatochromic shift via the Lippert-Mataga relationship, researchers can gain high-resolution insights into micropolarity. This dual-readout capability, coupled with the ability to be genetically encoded into specific protein sites, makes Pya an invaluable tool for fundamental research and for accelerating the drug development pipeline by providing detailed information on drug-target interactions and protein dynamics.

References

- Birks, J. B. (1970). Photophysics of Aromatic Molecules. Wiley-Interscience. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9780470140748]

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/3527601791]

- Lugo, F., et al. (2023). Reichardt's Dye-Based Solvent Polarity and Abraham Solvent Parameters: Examining Correlations and Predictive Modeling. MDPI. [URL: https://www.mdpi.com/1420-3049/28/15/5858]

- Alves, I., et al. (2004). A novel 3-step enantioselective synthesis of pyrenylalanine with subsequent incorporation into opioid, CCK, and melanotropin ligands. Biochemical and Biophysical Research Communications. [URL: https://pubmed.ncbi.nlm.nih.gov/15120606/]

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics. CRC Press. [URL: https://www.crcpress.com/CRC-Handbook-of-Chemistry-and-Physics/Rumble/p/book/9781138367296]

- Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. [URL: https://www.wiley.

- Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews. [URL: https://pubs.acs.org/doi/abs/10.1021/cr00032a005]

- Taylor & Francis Online. Solvatochromic – Knowledge and References. [URL: https://www.taylorfrancis.com/chapters/edit/10.1201/9781003210398-43/spectroscopy-surface-active-species-roger-sperline-henry-freiser]

- Kishore, R., et al. (2015). D−π–A Fluorophores with Strong Solvatochromism for Single-Molecule Ratiometric Thermometers. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.5c01173]

- The Royal Society of Chemistry. Supporting Information for a related solvatochromism study. [URL: https://www.rsc.

- ResearchGate. Lippert-Mataga plot where all the solvents (including alcohols) have been considered in the linear fit. [URL: https://www.researchgate.net/figure/Lippert-Mataga-plot-where-all-the-solvents-including-alcohols-have-been-considered-in_fig2_264141646]

- Squeo, B. M., et al. (2023). Synthesis and Photophysics of 5-(1-Pyrenyl)-1,2-Azoles. MDPI. [URL: https://www.mdpi.com/1420-3049/28/19/6803]

- Virtual Labs. (n.d.). Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. Amrita Vishwa Vidyapeetham. [URL: http://vlab.amrita.edu/?sub=2&brch=191&sim=1004&cnt=1]

- Szymańska, A., et al. (2001). Efficient Synthesis of Pyrenylalanine. Amino Acids. [URL: https://pubmed.ncbi.nlm.nih.gov/11764407/]

- Adhikari, S., et al. (2024). Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. Advanced Science. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/advs.202309117]

- Williams, R. M. (2020). The Photochemistry of Pyrene - a social fluorescent spy. YouTube. [URL: https://www.youtube.

- Chmela, S., et al. (2005). Preparation and Photophysics of 2-(1-Pyrenyl)acrylic Acid and Its Esters. Journal of Fluorescence. [URL: https://link.springer.com/article/10.1007/s10895-005-2521-4]

- Jager, W. F., et al. (1997). Solvatochromic Fluorescent Probes for Monitoring the Photopolymerization of Dimethacrylates. Macromolecules. [URL: https://pubs.acs.org/doi/10.1021/ma970428w]

- Tretiak, S., et al. (2015). Simulations of fluorescence solvatochromism in substituted PPV oligomers from excited state molecular dynamics with implicit solvent. Los Alamos National Laboratory. [URL: https://www.osti.gov/servlets/purl/1227566]

- Adhikari, S., et al. (2024). Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/10.1002/advs.202309117]

- Li, Y., et al. (2021). A Solvatochromic Fluorescent Probe for Solvent Polarity Detection Using a Smartphone. ChemistrySelect. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.202100868]

- Landis, R. F., et al. (2014). Solvatochromic probes for detecting hydrogen-bond-donating solvents. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cc/c4cc00779k]

- Aycock, A., et al. (2017). A Practical and Scalable System for Heteroaryl Amino Acid Synthesis. Journal of the American Chemical Society. [URL: https://www.researchgate.net/publication/320670839_A_Practical_and_Scalable_System_for_Heteroaryl_Amino_Acid_Synthesis]

- Peng, C. S., et al. (2015). Sensitive, Site-Specific, and Stable Vibrational Probe of Local Protein Environments: 4-Azidomethyl-L-Phenylalanine. The Journal of Physical Chemistry B. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4578970/]

- Percino, M. J., et al. (2019). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9071378/]

- Percino, M. J., et al. (2019). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra01275c]

- Crespo-Hernández, C. E., et al. (2021). The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8399120/]

- Prahl, S. (2017). Phenylalanine Optical Properties. Oregon Medical Laser Center. [URL: https://omlc.org/spectra/Phenylalanine/index.html]

- ResearchGate. (2023). Solvatochromic and Aggregation-Induced Emission Active NitroPhenyl-Substituted Pyrrolidinone-Fused-1,2-Azaborine with a Pre-Twisted Molecular Geometry. [URL: https://www.researchgate.net/publication/373809088_Solvatochromic_and_Aggregation-Induced_Emission_Active_NitroPhenyl-Substituted_Pyrrolidinone-Fused-12-Azaborine_with_a_Pre-Twisted_Molecular_Geometry]

- Kalkan Uçar, S., et al. (2014). Application of Biotechnological Methods for Removal of Phenylalanine from Different Protein Sources. Annual Research & Review in Biology. [URL: https://www.researchgate.

- Thompson, G. N., & Matthews, D. E. (2009). An Overview of Phenylalanine and Tyrosine Kinetics in Humans. The Journal of Nutrition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3140023/]

- Wuxi Jinghai Amino Acid Co., Ltd. (2024). The Role of L Phenylalanine in Protein Synthesis. [URL: https://www.aminowill.com/the-role-of-l-phenylalanine-in-protein-synthesis/]

- Haghighi-Poodeh, S., et al. (2024). Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. AMB Express. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11161946/]

- Xiao, Z. (2021). A Preliminary Introduction to the Nature of Phenylalanine and Some Basic Reactions Related to It. SciTePress. [URL: https://www.scitepress.org/Papers/2021/109403/109403.pdf]

- Schwyzer, R., & Caliezi, A. (1980). Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides. International Journal of Peptide and Protein Research. [URL: https://pubmed.ncbi.nlm.nih.gov/7419225/]

Sources

- 1. Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel 3-step enantioselective synthesis of pyrenylalanine with subsequent incorporation into opioid, CCK, and melanotropin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient synthesis of pyrenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. omlc.org [omlc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Pyrenylalanine as a Fluorescent Probe

Abstract

The advent of unnatural amino acids (UAAs) has revolutionized the study of biological systems, providing tools for probing molecular interactions with minimal perturbation. Among these, L-3-(1'-pyrenyl)alanine (Pya), a fluorescent amino acid, has emerged as a uniquely powerful probe. Its utility stems from the remarkable photophysical properties of its pyrene side chain, which exhibits a long fluorescence lifetime, high quantum yield, and a profound sensitivity to its local microenvironment. Most notably, pyrene can form an excited-state dimer, or "excimer," when two moieties are in close proximity, resulting in a distinct, red-shifted emission. This phenomenon provides a molecular ruler for measuring intramolecular and intermolecular distances. This guide offers a comprehensive overview of the discovery, synthesis, photophysical characteristics, and key applications of 1-pyrenylalanine, providing researchers with the foundational knowledge and practical protocols to leverage this versatile probe in their work.

Introduction: The Need for Minimally Perturbing Probes

Understanding the intricate dance of biomolecules—how proteins fold, interact, and localize within the cell—is fundamental to biology and drug discovery. Fluorescent labeling is a cornerstone of this exploration, offering high sensitivity and spatiotemporal resolution.[1] Traditional methods often involve conjugating large organic dyes or fluorescent proteins to the molecule of interest. While effective, these bulky labels can disrupt the native structure, function, and interactions of the target protein, leading to potentially misleading results.[2]

The incorporation of unnatural amino acids (UAAs) directly into the polypeptide chain via chemical synthesis or genetic code expansion offers a more elegant solution.[1][2] By replacing a native amino acid with a UAA bearing a specific probe functionality, researchers can introduce spectroscopic reporters with atomic precision and minimal structural perturbation. This compound (Pya) stands out in this class due to the unique spectroscopic properties of its pyrene moiety, making it an invaluable tool for studying protein conformation, binding events, and membrane interactions.[3]

Discovery and Synthesis of this compound

The journey of this compound from a chemical curiosity to a widely used biochemical tool is marked by significant advancements in synthetic chemistry. The primary challenge has always been the efficient and enantiomerically pure synthesis of this non-canonical amino acid.

Early and Modern Synthetic Strategies

Initial synthetic routes were often multi-step processes with modest yields.[3] However, more efficient methods have since been developed. A notable approach involves the asymmetric hydrogenation of a chiral precursor, which allows for the stereoselective synthesis of the desired L-enantiomer.[4] A more recent and novel 3-step asymmetric synthesis provides high enantioselectivity and good yields, making the probe more accessible for widespread use.[3] The causality behind this evolution in synthesis is the need for higher purity and yield to make the incorporation of Pya into peptides and proteins practical and cost-effective for research.

The following diagram illustrates a generalized modern workflow for producing the Fmoc-protected form of L-pyrenylalanine, ready for use in peptide synthesis.

Caption: Generalized workflow for the asymmetric synthesis of Fmoc-L-Pya-OH.

Core Photophysical Properties: A Tale of Two Emissions

The power of Pya lies in the photophysics of its pyrene side chain. Unlike naturally fluorescent amino acids like tryptophan, whose fluorescence can be complex, pyrene offers distinct and interpretable signals.[5]

Monomer Emission

When a Pya residue is isolated or in a polar environment, its pyrene moiety absorbs light (typically around 345 nm) and emits a characteristic, structured "monomer" fluorescence with peaks between 375 nm and 400 nm. The precise peak position and intensity of this emission are sensitive to the polarity of the local environment. In a nonpolar environment, such as the hydrophobic core of a protein or a lipid membrane, the fluorescence quantum yield increases, providing a clear signal of environmental change.[6]

Excimer Formation: A Proximity Sensor

The most powerful feature of pyrene is its ability to form an "excimer" (excited-state dimer). When two pyrene moieties are brought into close proximity (approximately 4-10 Å) and parallel orientation, the excited-state monomer can interact with a ground-state partner to form the excimer.[3] This species emits a broad, unstructured, and red-shifted fluorescence centered around 480 nm.

The ratio of excimer to monomer fluorescence intensity (IE/IM) is a direct and sensitive measure of the proximity of the two pyrene rings. This property transforms Pya into a spectroscopic ruler, ideal for detecting conformational changes, protein dimerization, or peptide-peptide interactions that alter the distance between two labeled sites.

Caption: Photophysical pathways of this compound upon excitation.

Quantitative Photophysical Data

The following table summarizes the key photophysical properties of Pya, highlighting its environmental sensitivity.

| Property | Polar Environment (e.g., Water) | Nonpolar Environment (e.g., Dioxane) | Excimer State |

| Excitation λmax | ~345 nm | ~345 nm | ~345 nm |

| Emission λmax | ~377, 397 nm (Monomer) | ~375, 395 nm (Monomer) | ~480 nm (Broad) |

| Fluorescence Lifetime (τ) | Varies, typically shorter | Varies, typically longer | Long (~40-60 ns) |

| Quantum Yield (Φ) | Lower | Higher | Environment Dependent |

Note: Exact values can vary depending on the specific solvent and molecular context.

Methodology: Site-Specific Incorporation via SPPS

The most common and direct method for incorporating Pya into a defined position within a peptide is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[7] This technique allows for the stepwise construction of a peptide sequence on a solid support, with the UAA being introduced just like any other standard amino acid.

Detailed Protocol for Fmoc-SPPS Incorporation of Pya

This protocol outlines the manual incorporation of a single Fmoc-L-Pya-OH residue into a peptide sequence on a Rink Amide resin.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-L-Pya-OH

-

Standard Fmoc-protected amino acids

-

Coupling Reagents: HBTU (or HCTU/HATU), HOBt (or Oxyma), and N,N-Diisopropylethylamine (DIPEA)

-

Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF (x5) and DCM (x3).

-

Amino Acid Coupling (for residues before Pya): Repeat steps 2 and 3 for each standard amino acid in the sequence preceding the Pya insertion site.

-

Pya Incorporation:

-

In a separate vial, dissolve 3 equivalents (relative to resin loading) of Fmoc-L-Pya-OH, 3 eq. of HBTU/HOBt, in DMF.

-

Add 6 eq. of DIPEA to the vial to activate the amino acid. The solution will typically turn yellow.

-

Immediately add the activated Pya solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2-4 hours. Causality Note: The bulky pyrene side chain can cause slower coupling kinetics, necessitating a longer reaction time compared to smaller amino acids.

-

-

Coupling Confirmation (Self-Validation): Perform a ninhydrin (Kaiser) test. A negative result (beads remain colorless/yellow) confirms complete coupling. If the test is positive (beads turn blue), repeat the coupling step.

-

Chain Elongation: After successful Pya incorporation, wash the resin and continue with the synthesis of the remaining peptide sequence by repeating steps 2 and 3 for each subsequent amino acid.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Deprotection: Wash the resin with DCM and dry it. Add the TFA cleavage cocktail and gently agitate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Filter the cleavage mixture to remove the resin. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry the pellet. Purify the peptide using reverse-phase HPLC.

Applications in Research and Drug Development

The unique properties of Pya have been leveraged across a wide range of scientific disciplines.

Probing Protein Structure and Folding Dynamics

By placing a single Pya residue within a protein, its monomer fluorescence can report on the polarity of its local environment. As a protein folds, a Pya residue moving from the aqueous solvent into the hydrophobic core will exhibit a significant increase in fluorescence intensity and a slight blue shift, providing a real-time signal of the folding process.[6]

Quantifying Protein-Protein and Peptide-Peptide Interactions

The excimer-forming capability of Pya is arguably its most powerful application. By incorporating Pya into two different proteins or peptides that are hypothesized to interact, the appearance of excimer fluorescence upon mixing provides direct evidence of their association.[8][9] This is particularly useful for studying dimerization or the formation of coiled-coil structures.[10] The IE/IM ratio can be used to calculate binding affinities and kinetics. Aromatic residues like phenylalanine are often found at protein-protein interfaces, making Pya a structurally analogous and effective probe for these "hot spots".[11]

Caption: Experimental workflow for studying PPIs using Pya excimer fluorescence.

Investigating Peptide-Membrane Interactions